11-(三甲基甲硅氧基)十一烷基三乙氧基硅烷

描述

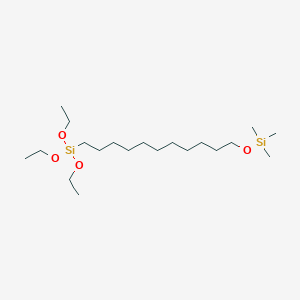

11-(Trimethylsiloxy)undecyltriethoxysilane is a silicon-based organic compound . It is extensively used in scientific experiments, particularly in the fields of materials science and engineering.

Molecular Structure Analysis

The molecular formula of the compound is C20H46O4Si2 . The compound has a molecular weight of 406.75 g/mol . The IUPAC name of the compound is triethoxy (11-trimethylsilyloxyundecyl)silane .Physical and Chemical Properties Analysis

11-(Trimethylsiloxy)undecyltriethoxysilane is a transparent liquid . It has 0 hydrogen bond donor atoms and 4 hydrogen bond acceptor atoms . The compound has 19 rotatable bonds and a topological polar surface area of 36.9Ų . There are 26 heavy atoms in the compound .科学研究应用

化学反应和分子合成

- 桥头烯醇醚的分离:与 11-(三甲基甲硅氧基)十一烷基三乙氧基硅烷在结构上相关的化合物 8-甲基-2-(三甲基甲硅氧基)三环[5.3.1.03,8]十一烯-2-烯已被用于分离双环[3.3.1]壬烷-2-酮系统中的应变桥头烯醇醚。这些反应通常发生在特定位置,证明了该化合物在目标化学合成中的效用 (Wakamatsu 等人,1987)。

表面改性和图案化

- 光诱导脱保护和图案化:11-(三甲基甲硅氧基)十一烷基三乙氧基硅烷的三甲氧基衍生物已被用于创建光图案化单层。这些单层在暴露于紫外线下时会发生变化,从而能够生成反应性羟基封端的表面,而不会影响薄膜质量。此特性对于各种应用至关重要,包括 ZnO 层的图案化 (Zubkov 等人,2005)。

环境应用

- 腐殖酸的固定:与 11-(三甲基甲硅氧基)十一烷基三乙氧基硅烷相关的 11-氨基十一烷基硅氧烷已被用于将腐殖酸附着到硅片上。这一过程对于环境应用至关重要,特别是对于研究腐殖酸与放射性核素之间的络合,这对于理解放射性核素的传播和放射性储存中的建模至关重要 (Barbot 等人,2007)。

生物医学和制药应用

- 导电聚合物的粘附促进:与 11-(三甲基甲硅氧基)十一烷基三乙氧基硅烷相似的化合物 11-(吡咯-3-基)十一烷基三甲氧基硅烷已被合成用作粘附促进剂。它有助于在氧化物基底上接枝聚吡咯层,表明其在为各种生物医学应用开发粘合聚合物薄膜方面的潜力 (Cai 等人,2010)。

材料科学与工程

- 眼科镜片材料的改进:与 11-(三甲基甲硅氧基)十一烷基三乙氧基硅烷具有相同官能团的化合物,如 2-(三甲基甲硅氧基)甲基丙烯酸甲酯,已被纳入眼科镜片材料中。这些添加剂提高了透氧性和润湿性,突出了该化合物在改善特定应用的材料性能方面的相关性 (Lee 和 Sung,2021)。

安全和危害

作用机制

Target of Action

11-(Trimethylsiloxy)undecyltriethoxysilane is a type of organoethoxysilane . It is primarily used as a chemical intermediate , which means it is used in the synthesis of other chemical compounds. The primary targets of this compound are therefore the reactants in these chemical reactions.

Mode of Action

The mode of action of 11-(Trimethylsiloxy)undecyltriethoxysilane is through its ability to react with other compounds to form new products. This is due to the presence of reactive silane groups in its structure . These groups can undergo various chemical reactions, leading to changes in the structure and properties of the reactants.

Pharmacokinetics

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are typically associated with drugs and bioactive compounds. As 11-(Trimethylsiloxy)undecyltriethoxysilane is primarily used as a chemical intermediate

Action Environment

The action, efficacy, and stability of 11-(Trimethylsiloxy)undecyltriethoxysilane can be influenced by various environmental factors. For instance, the compound is known to react with water to liberate ethanol , which suggests that its reactivity and stability can be affected by the presence of water in the environment. Additionally, the compound is typically handled and stored in a sealed container, away from sources of ignition and oxidizing agents , indicating that its stability and reactivity can be affected by exposure to air and heat.

生化分析

Biochemical Properties

11-(Trimethylsiloxy)undecyltriethoxysilane plays a significant role in biochemical reactions, particularly in the synthesis of organosilicon polymers with specific properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through its silane and ethoxy groups. These interactions often involve the formation of covalent bonds with hydroxyl groups on biomolecules, leading to modifications in their structure and function. For example, 11-(Trimethylsiloxy)undecyltriethoxysilane can react with hydroxyl groups on proteins, resulting in the formation of stable siloxane bonds that can alter the protein’s activity and stability .

Cellular Effects

The effects of 11-(Trimethylsiloxy)undecyltriethoxysilane on cells and cellular processes are diverse. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, 11-(Trimethylsiloxy)undecyltriethoxysilane can interact with cell membrane proteins, leading to changes in membrane fluidity and permeability. These interactions can affect the transport of ions and molecules across the cell membrane, thereby influencing cellular signaling and metabolic pathways . Additionally, the compound’s ability to form covalent bonds with cellular proteins can lead to changes in gene expression by altering the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 11-(Trimethylsiloxy)undecyltriethoxysilane exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This compound can act as an enzyme inhibitor or activator by binding to the active sites of enzymes, thereby altering their catalytic activity. For example, 11-(Trimethylsiloxy)undecyltriethoxysilane can inhibit the activity of hydrolases by forming stable siloxane bonds with the enzyme’s active site, preventing substrate binding and catalysis . Additionally, the compound can influence gene expression by modifying the structure and function of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 11-(Trimethylsiloxy)undecyltriethoxysilane can change over time in laboratory settings. This compound is relatively stable under normal conditions but can slowly react with moisture and water, leading to hydrolysis and the formation of silanols and ethanol . These hydrolysis products can further react with other biomolecules, leading to long-term changes in cellular function. In in vitro and in vivo studies, prolonged exposure to 11-(Trimethylsiloxy)undecyltriethoxysilane has been shown to cause gradual changes in cell morphology, gene expression, and metabolic activity .

Dosage Effects in Animal Models

The effects of 11-(Trimethylsiloxy)undecyltriethoxysilane vary with different dosages in animal models. At low doses, the compound can enhance cellular function by promoting the formation of stable siloxane bonds with biomolecules. At high doses, 11-(Trimethylsiloxy)undecyltriethoxysilane can cause toxic effects, such as cell membrane disruption, enzyme inhibition, and oxidative stress . These adverse effects are often dose-dependent, with higher doses leading to more severe cellular damage and dysfunction .

Metabolic Pathways

11-(Trimethylsiloxy)undecyltriethoxysilane is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by hydrolases, leading to the formation of silanols and ethanol . These metabolites can further participate in various biochemical reactions, affecting metabolic flux and metabolite levels. For example, the hydrolysis of 11-(Trimethylsiloxy)undecyltriethoxysilane can lead to the accumulation of silanols, which can interact with other biomolecules and alter their function .

Transport and Distribution

The transport and distribution of 11-(Trimethylsiloxy)undecyltriethoxysilane within cells and tissues are influenced by its chemical properties. This compound can be transported across cell membranes through passive diffusion and facilitated transport mechanisms . Once inside the cell, 11-(Trimethylsiloxy)undecyltriethoxysilane can interact with various transporters and binding proteins, affecting its localization and accumulation. For example, the compound can bind to cytoplasmic proteins, leading to its sequestration in specific cellular compartments .

Subcellular Localization

The subcellular localization of 11-(Trimethylsiloxy)undecyltriethoxysilane is determined by its interactions with cellular components and targeting signals. This compound can be directed to specific compartments or organelles through post-translational modifications and binding interactions . For instance, 11-(Trimethylsiloxy)undecyltriethoxysilane can be localized to the endoplasmic reticulum or Golgi apparatus by interacting with specific targeting signals on proteins . These interactions can influence the compound’s activity and function within the cell.

属性

IUPAC Name |

triethoxy(11-trimethylsilyloxyundecyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H46O4Si2/c1-7-21-26(22-8-2,23-9-3)20-18-16-14-12-10-11-13-15-17-19-24-25(4,5)6/h7-20H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZQUCMVBQUARF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCCCO[Si](C)(C)C)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H46O4Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698123 | |

| Record name | 15,15-Diethoxy-2,2-dimethyl-3,16-dioxa-2,15-disilaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75389-03-6 | |

| Record name | 15,15-Diethoxy-2,2-dimethyl-3,16-dioxa-2,15-disilaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

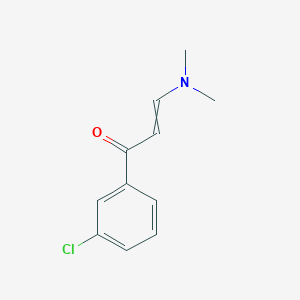

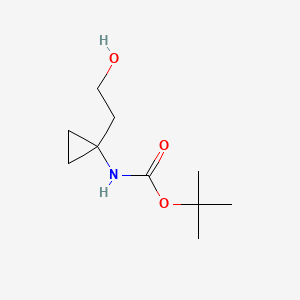

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid](/img/structure/B3153198.png)